2-((4-fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Description
2-((4-Fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a benzothiazole-based acetamide derivative featuring a 4-fluorophenylthio substituent and a 6-methylbenzo[d]thiazol-2-yl acetamide core. This compound is structurally characterized by:
- Benzothiazole ring: A bicyclic aromatic system with a thiazole moiety fused to a benzene ring. The 6-methyl group enhances lipophilicity and may influence metabolic stability.
- The thioether linkage (-S-) contributes to conformational flexibility.
- Acetamide bridge: Links the benzothiazole and fluorophenylthio groups, facilitating interactions with enzyme active sites or receptors.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c1-10-2-7-13-14(8-10)22-16(18-13)19-15(20)9-21-12-5-3-11(17)4-6-12/h2-8H,9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFRQQZLSNHINH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that the compound exhibits properties of fluorescence. This suggests that it may interact with its targets through a process known as Excited-State Intramolecular Proton Transfer (ESIPT), which results in a dual fluorescence emission.
Result of Action
It is known that the compound exhibits strong fluorescence, suggesting that it may have potential applications in imaging or sensing technologies.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this specific compound, it is known that its fluorescence properties can be influenced by its environment. For instance, the compound exhibits dual fluorescence in solution due to ESIPT, but only a single emission in solid films due to restricted conformational changes.
Biological Activity
2-((4-fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a thioacetamide derivative characterized by a unique combination of a fluorophenyl group, a thioether linkage, and a benzo[d]thiazole moiety. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. The structural features of this compound suggest that it may interact with specific biological targets, leading to modulation of their activity and therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 303.37 g/mol. The presence of the fluorine atom enhances the compound's stability and lipophilicity, which may improve its pharmacokinetic properties compared to similar compounds.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study comparing various thiazole derivatives found that compounds with similar structural features had potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or protein synthesis pathways .
Anticancer Activity
The anticancer potential of this compound has also been explored. Preliminary studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung (H460) cancer cells. The IC50 values for these activities were reported to be in the low micromolar range, suggesting that this compound may be a promising lead for further development as an anticancer agent .
The proposed mechanism of action involves binding to specific enzymes or receptors, potentially leading to inhibition of critical signaling pathways in cancer cells. Molecular docking studies have indicated that the compound interacts with key amino acid residues in target proteins, which may disrupt their normal function and promote apoptosis in cancer cells .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals insights into the structure-activity relationship (SAR). For example:
| Compound Name | Structural Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 2-((4-chlorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide | Chlorine instead of fluorine | Moderate | Low |
| 2-((4-bromophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide | Bromine instead of fluorine | High | Moderate |
| 2-((4-methylphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide | Methyl group instead of fluorine | Low | High |
This table illustrates how modifications in the phenyl group can significantly affect both antimicrobial and anticancer activities, highlighting the importance of the fluorine substituent in enhancing biological efficacy.
Case Studies
- Antibacterial Effects : A recent study demonstrated that this compound exhibited an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics against resistant bacterial strains, suggesting its potential as an alternative treatment option .
- Cancer Cell Line Testing : In vitro tests showed that this compound not only inhibited cell growth but also induced apoptosis in MCF-7 cells, with flow cytometry analysis confirming increased levels of pro-apoptotic markers .
Scientific Research Applications
2-((4-fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is an organic compound featuring a fluorophenyl group, a thioether linkage, and a benzo[d]thiazole moiety. Research indicates that this compound has potential antimicrobial and anticancer properties.
Scientific Research Applications
This compound is studied for potential antimicrobial and anticancer properties. The fluorophenyl group enhances the compound's stability and lipophilicity, potentially improving its pharmacokinetic properties compared to similar compounds, making it a candidate for drug development. Its structural features may allow it to interact with specific biological targets, modulating their activity.
The uniqueness of this compound lies primarily in its fluorophenyl group, which enhances its chemical reactivity and biological activity. This modification may provide improved stability and specificity in biological interactions compared to its analogs, making it a valuable candidate for further research and development in medicinal chemistry.
Related Compounds
- 2-((4-chlorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide, which has chlorine instead of fluorine
- 2-((4-bromophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide, which has bromine instead of fluorine
- 2-((4-methylphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide, which has a methyl group instead of fluorine
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Ring
Key Observations :
- Nitro substituents (e.g., 6-nitro in ) enhance antitubercular activity but may reduce metabolic stability compared to the target’s 6-methyl group .
- Methyl groups (as in 4g and GB31) improve lipophilicity (logP), favoring membrane permeability .
Variations in the Thio/Linkage Group
Key Observations :
Structural and Computational Insights
- Molecular Docking : Analogs like 4g () bind VEGFR-2 via hydrogen bonding with Glu885 and hydrophobic interactions with Phe1044. The target’s 4-fluorophenylthio group may similarly engage hydrophobic pockets .
- ADMET Predictions : Thioether-linked compounds generally exhibit favorable oral bioavailability (>60%) and low CYP450 inhibition risk compared to triazole or nitro derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
